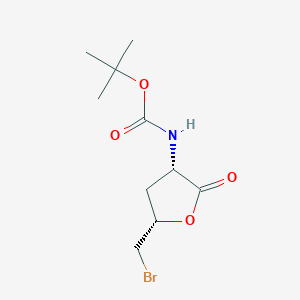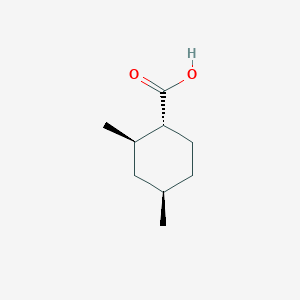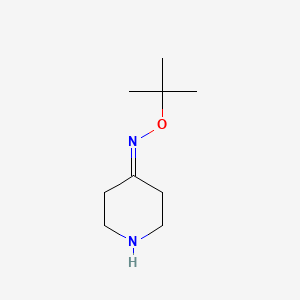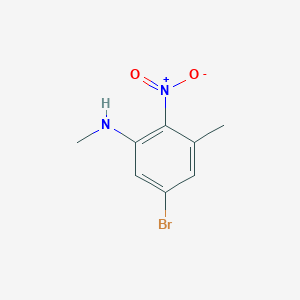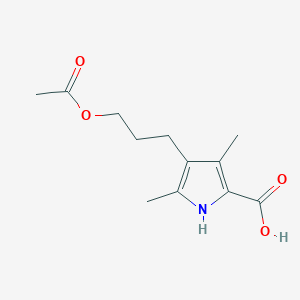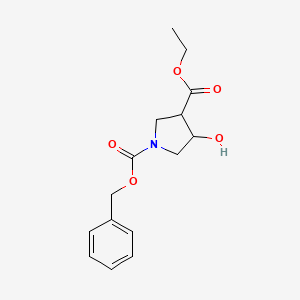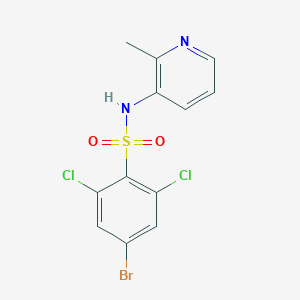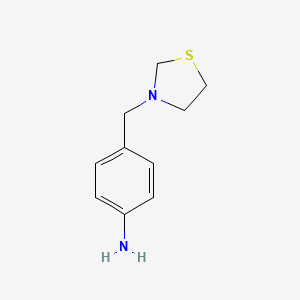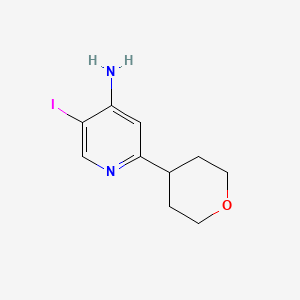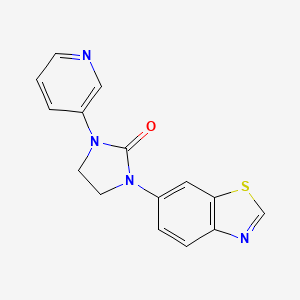
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one
描述
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that features a unique combination of benzothiazole, pyridine, and imidazolidinone moieties
准备方法
The synthesis of 1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Formation of Pyridine Moiety: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis or the condensation of aldehydes with ammonia and β-ketoesters.
Formation of Imidazolidinone Moiety: The imidazolidinone ring can be synthesized by the reaction of urea or its derivatives with α-halo ketones.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学研究应用
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
作用机制
The mechanism of action of 1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structural modifications.
相似化合物的比较
1-Benzothiazol-6-yl-3-pyridin-3-ylimidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine Derivatives: Compounds containing the pyridine ring are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Imidazolidinone Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its combination of these three moieties, which can result in synergistic effects and enhanced biological activity.
属性
分子式 |
C15H12N4OS |
|---|---|
分子量 |
296.3 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-6-yl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-13-14(8-11)21-10-17-13/h1-5,8-10H,6-7H2 |
InChI 键 |
AILLYIWQMZKBOI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1C2=CC3=C(C=C2)N=CS3)C4=CN=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Hydroxy-3-isopropyl-6-methyl-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8356714.png)
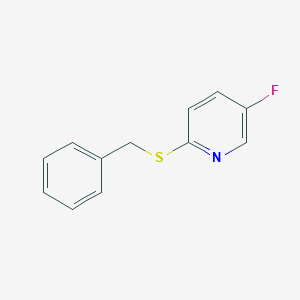
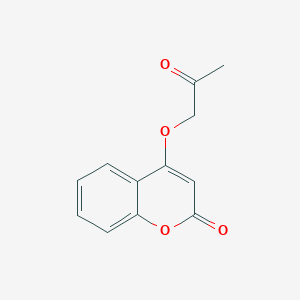
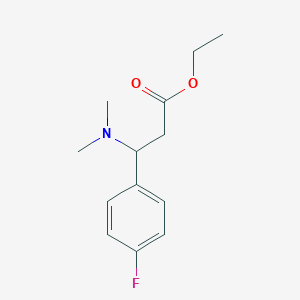
![(2-{4-[(6-Chloropyridin-3-yl)sulfonyl]piperazin-1-yl}ethyl)dimethylamine](/img/structure/B8356742.png)
